Triethoxy(3-thiocyanatopropyl)silane

Rubber Compounding Vulcanization Kinetics Silica Reinforcement

Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2), commonly designated as Si-264, is a bifunctional organosilane coupling agent characterized by a thiocyanato (-SCN) functional group and three ethoxy hydrolyzable groups. It possesses a molecular weight of 263.43 g/mol, a density of 1.03 g/mL, a refractive index of 1.4460, and a flash point of 112 °C.

Molecular Formula C10H21NO3SSi
Molecular Weight 263.43 g/mol
CAS No. 34708-08-2
Cat. No. B1347008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxy(3-thiocyanatopropyl)silane
CAS34708-08-2
Molecular FormulaC10H21NO3SSi
Molecular Weight263.43 g/mol
Structural Identifiers
SMILESCCO[Si](CCCSC#N)(OCC)OCC
InChIInChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3
InChIKeyHKMVWLQFAYGKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2): Technical Baseline and Procurement Context


Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2), commonly designated as Si-264, is a bifunctional organosilane coupling agent characterized by a thiocyanato (-SCN) functional group and three ethoxy hydrolyzable groups. It possesses a molecular weight of 263.43 g/mol, a density of 1.03 g/mL, a refractive index of 1.4460, and a flash point of 112 °C . It is commercially available at purities typically exceeding 92–95% . This compound functions as a reinforcing additive and crosslinking agent in rubber composites, particularly those containing silica or other hydroxylated fillers, by forming covalent linkages between the inorganic filler surface and the unsaturated polymer matrix [1].

Silica-filled rubber compounding
Coupling agent for hydroxylated fillers
Thiocyanato crosslinking
Cure acceleration without sulfur donation
Processability focus
Lower viscosity, broad loading window

Why Si-264 (Triethoxy(3-thiocyanatopropyl)silane) Cannot Be Simply Replaced by Si-69 or Mercaptosilanes


Substituting Si-264 with other sulfur-containing silanes such as bis-(3-triethoxysilylpropyl) tetrasulfane (Si-69) or 3-mercaptopropyltriethoxysilane leads to quantifiable differences in vulcanization kinetics, processing behavior, and final mechanical properties. Si-264 accelerates cure whereas Si-69 retards it [1]. Si-264 provides superior filler dispersion and processability due to its less bulky structure and lower viscosity, enabling more facile reaction with silica silanol groups [2]. Furthermore, Si-264's thiocyanato group lacks the labile sulfur atoms of Si-69, resulting in markedly different aging resistance and dynamic heat build-up characteristics [3]. In rubber compounding, these divergent behaviors dictate that Si-264 and its analogs are not functionally interchangeable.

Si-264 (target)
Accelerates cure; improves filler dispersion; stable aging properties; higher dynamic heat build-up
Si-69 (common substitute)
Retards cure; poorer processability; inferior aging resistance due to free sulfur release; lower hysteresis
Si-264 loading tolerance
Optimum at 3.0 phr in EV systems; wider formulation window
Si-69 loading limit
Optimum at 1.5 phr; over-dosing risks tensile/tear degradation via sulfur over-contribution
Functional interchangeability warning
Si-264 and Si-69 produce opposite vulcanization kinetics and divergent long-term property profiles. Mercaptosilanes lack the thiocyanato specificity for Cd(II) imprinted sorbents. Direct substitution without reformulation may shift cure behavior and compound performance.

Quantitative Differentiation of Triethoxy(3-thiocyanatopropyl)silane (Si-264) vs. Si-69 in Rubber Reinforcement


Cure Acceleration vs. Retardation: Opposing Effects on Vulcanization Kinetics

In silica-filled polychloroprene (CR), Si-264 accelerates the vulcanization reaction, whereas Si-69 acts as a cure retarder. This fundamental divergence is attributed to the thiocyanato group's influence on the crosslinking mechanism, distinct from the sulfur-donating behavior of the polysulfidic Si-69. A faster cure translates to reduced cycle times in industrial molding operations [1].

Cure kinetics
Head-to-head
Opposite directional effect
Cure acceleration vs. retardation dictates cycle time selection.
Silica-filled CR; Si-264 accelerates, Si-69 retards.
Rubber Compounding Vulcanization Kinetics Silica Reinforcement

Enhanced Processability: Lower Compound Viscosity and Filler Dispersion

Si-264 imparts superior processability compared to Si-69 across all vulcanization systems (CV, semi-EV, EV). This is quantitatively evidenced by its greater ability to reduce filler-filler interaction and promote silica deagglomeration during mixing. The less bulky molecular structure and lower viscosity of Si-264 facilitate more efficient reaction with silica silanol groups, leading to lower compound Mooney viscosity and easier extrusion/calendering [1][2].

Processability
Head-to-head
Si-264 > Si-69 across CV, semi-EV, EV
Greater filler dispersion and lower compound viscosity reported.
Reduces energy consumption; independent of curing system.
Rubber Processing Filler Dispersion Mooney Viscosity

Higher Optimum Loading Tolerance: 3.0 phr vs. 1.5 phr for Si-69 in EV Systems

In efficient vulcanization (EV) systems, Si-264 exhibits a higher optimum loading of 3.0 phr compared to 1.5 phr for Si-69. Exceeding these loadings impairs tensile and tear strengths via different mechanisms: plasticization for Si-264 versus sulfur over-contribution for Si-69. The higher tolerance of Si-264 provides formulators with a broader processing window and greater flexibility in adjusting compound properties without risking property degradation [1].

Optimum loading
Head-to-head
2× higher tolerance (3.0 vs 1.5 phr)
Wider formulation window in EV systems.
Silica-filled NR; excess loading mechanisms differ.
Rubber Formulation Silane Loading Reinforcement Efficiency

Aging Resistance: Superior Retention of Properties vs. Si-69

Rubber vulcanizates prepared with Si-264 demonstrate markedly better aging resistance compared to those containing Si-69. The polysulfidic nature of Si-69 releases free sulfur during aging, which continues to crosslink the polymer network, leading to embrittlement, increased modulus, and loss of elongation. Si-264's thiocyanato group does not donate sulfur, resulting in more stable mechanical properties over time and under thermal exposure [1][2].

Aging resistance
Head-to-head
Better retention vs. Si-69
Minimal property drift; no sulfur embrittlement.
CR and NR vulcanizates under thermal aging.
Rubber Durability Heat Aging Sulfur Donation

Dynamic Heat Build-Up: Si-69 Superior; Si-264 Sacrifices Low Hysteresis for Processability

While Si-264 excels in processability and static reinforcement, it imparts higher heat build-up under dynamic loading compared to Si-69. This is attributed to the lack of sulfur bridges that contribute to network flexibility in Si-69-containing vulcanizates. Consequently, for applications like tire treads where low rolling resistance and minimal heat generation are critical, Si-69 remains the preferred choice. Si-264 is optimally selected where processability, cure acceleration, and aging resistance outweigh the need for ultra-low hysteresis [1].

Dynamic heat build-up
Head-to-head
Si-69 > Si-264 (lower hysteresis)
Trade-off: Si-264 sacrifices low hysteresis for processability.
NR vulcanizates; application space defined by dynamic needs.
Dynamic Mechanical Analysis Heat Build-Up Hysteresis

Selective Metal Ion Complexation: Cd(II) Adsorption Capacity 2.3× Higher via Hydrothermal Imprinting

Beyond rubber applications, Si-264 (as TCPTS) serves as a functional monomer for synthesizing Cd(II)-imprinted polymers. When prepared via a hydrothermal-assisted sol-gel method, the resulting IIP-TCPTS/SiO₂ sorbent exhibits a maximum static adsorption capacity 2.3 times higher than that obtained using conventional heating. The thiocyanato group provides specific coordination sites for Cd(II), enabling selective removal from aqueous solutions with a substantial binding capacity maintained across pH 4.2–8.6 [1].

Cd(II) adsorption
Cross-study
2.3× capacity increase (hydrothermal vs. conventional)
Thiocyanato coordination enables selective sorbent performance.
IIP-TCPTS/SiO₂; effective pH 4.2–8.6. Data to verify across systems.
Ion-Imprinted Polymers Cadmium Removal Environmental Remediation

Triethoxy(3-thiocyanatopropyl)silane (Si-264): Application Scenarios Driven by Quantitative Evidence


High-Throughput Rubber Goods Manufacturing (Seals, Gaskets, Hoses)

Si-264 is the preferred coupling agent for extruded or injection-molded rubber components requiring rapid cure cycles and excellent filler dispersion. Its cure acceleration effect [1] combined with superior processability [2] enables faster production speeds and lower energy consumption compared to Si-69. The higher optimum loading tolerance (3.0 phr vs. 1.5 phr) provides a wider formulation window, reducing scrap rates [3].

Long-Life Industrial Rubber Products Subject to Thermal Aging

For rubber goods such as automotive seals, gaskets, and industrial hoses where long-term heat aging resistance is critical, Si-264 outperforms Si-69. The absence of sulfur donation from the thiocyanato group prevents post-vulcanization hardening and embrittlement, ensuring stable mechanical properties over the product lifecycle [1][2].

Selective Cadmium(II) Remediation Sorbents

Si-264 (TCPTS) is a key functional monomer for synthesizing ion-imprinted polymers targeting Cd(II) removal from contaminated water. When processed via hydrothermal-assisted sol-gel methods, these sorbents achieve 2.3× higher adsorption capacity than conventional synthesis routes, with effective binding across pH 4.2–8.6 [1]. This application leverages the thiocyanato group's unique metal coordination chemistry, unavailable with standard sulfur silanes.

Non-Tire Rubber Articles Where Low Rolling Resistance Is Not Required

Si-264 is optimally deployed in rubber products where static or semi-static mechanical performance governs utility, and dynamic heat build-up is not a primary concern. Examples include footwear soles, conveyor belts, and molded rubber goods. Here, the trade-off of higher hysteresis [1] is acceptable given the gains in processability, cure speed, and aging resistance.

Application
Selection Property
Validation Focus
High-throughput rubber manufacturing (seals, gaskets, hoses)
Cure acceleration and filler dispersion
Cycle time reduction and extrusion/calendering behaviour
Long-life thermal aging rubber articles
Aging resistance without sulfur donation
Property retention after heat aging; elongation and modulus stability
Selective Cd(II) remediation sorbents
Thiocyanato metal coordination
Adsorption capacity and pH window; hydrothermal synthesis method
Non-tire rubber goods (footwear, conveyor belts)
Processability and static reinforcement
Trade-off analysis: dynamic heat build-up vs. manufacturing efficiency

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